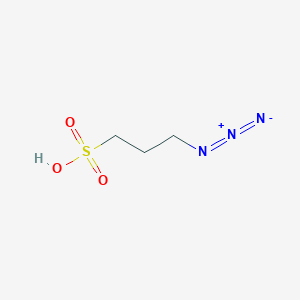

4-azidobutane-1-sulfonic acid

Description

Conceptual Framework and Scholarly Context of Azidoalkyl Sulfonic Acid Chemistry

The field of azidoalkyl sulfonic acid chemistry is built upon the unique combination of two distinct functional groups: the azide (B81097) group (-N₃) and the sulfonic acid group (-SO₃H). Each imparts specific and highly valuable properties to the molecular structure, creating bifunctional reagents of significant interest in chemical synthesis and materials science.

The azide group, derived from hydrazoic acid (HN₃), is a high-energy, linear functional group. britannica.comwikipedia.org In organic chemistry, it is recognized as a versatile precursor to amines and is particularly valued for its participation in reliable and high-yielding reactions. wikipedia.org The two most prominent reactions involving azides are the copper-catalyzed azide-alkyne Huisgen cycloaddition, often termed "click chemistry," and the Staudinger ligation. wikipedia.orgwikipedia.org These reactions allow for the efficient covalent linking of the azide-containing molecule to other molecules possessing a complementary functional group (an alkyne or a phosphine (B1218219), respectively), forming stable products like 1,2,3-triazoles. wikipedia.org

The sulfonic acid group is a strong acidic functional group that is typically deprotonated at physiological pH, existing as a negatively charged sulfonate. researchgate.net This characteristic renders molecules containing this group highly hydrophilic. This property is often exploited in drug design to control the pharmacokinetic profile of a molecule. researchgate.netnih.gov For instance, the introduction of a sulfonate tail can render a molecule membrane-impermeant, a strategy used to selectively target extracellular proteins over their intracellular counterparts. researchgate.netnih.gov

The combination of these two functionalities in an azidoalkyl sulfonic acid, such as 4-azidobutane-1-sulfonic acid, creates a powerful molecular tool. The azide serves as a "handle" for covalent attachment via click chemistry, while the sulfonic acid tail acts as a physicochemical modulator, conferring hydrophilicity and specific charge characteristics. researchgate.netnih.gov

| Functional Group | Key Reaction / Property | Description | Significance in Azidoalkyl Sulfonic Acids |

|---|---|---|---|

| Azide (-N₃) | Azide-Alkyne Cycloaddition (Click Chemistry) | A copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgwikipedia.org | Provides a highly efficient and specific method for covalently linking the molecule to other chemical entities. |

| Azide (-N₃) | Staudinger Reaction | Reaction with a phosphine to form an iminophosphorane, which can be hydrolyzed to a primary amine. wikipedia.org | Offers an alternative pathway for conjugation or conversion to an amine. |

| Sulfonic Acid (-SO₃H) | Acidity / Hydrophilicity | A strong acid that is deprotonated (as -SO₃⁻) under most biological conditions, leading to high water solubility. researchgate.net | Enhances solubility and can be used to prevent the molecule from crossing cell membranes. nih.gov |

Historical Development and Emerging Significance of this compound

The history of the azide functional group dates back to 1864, with the preparation of phenyl azide by Peter Griess. wikipedia.org This was followed by Theodor Curtius's discovery of hydrazoic acid in the 1890s. wikipedia.org For many years, the use of organic azides in the laboratory was somewhat limited due to stability concerns. wikipedia.org However, the landscape of azide chemistry was dramatically transformed by the development of the highly reliable copper-catalyzed azide-alkyne cycloaddition, which propelled azides to the forefront of bioconjugation, drug discovery, and materials science. wikipedia.org

The specific compound this compound is a more recent entrant, with its synthesis and application appearing in contemporary research literature. Its sodium salt, sodium 4-azidobutane-1-sulfonate, has been synthesized in high yield through the ring-opening reaction of 1,4-butanesultone with sodium azide in a water and acetone (B3395972) solvent system. nih.govmdpi.com This straightforward synthesis makes it an accessible building block for more complex molecular architectures.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 1,4-Butanesultone | Sodium Azide (NaN₃) | Water / Acetone | Room Temperature, 4 hours | Sodium 4-azidobutane-1-sulfonate |

The emerging significance of this compound lies in its application as a bifunctional linker in medicinal chemistry, particularly in the design of targeted therapeutics. A prominent example is its use in the development of novel carbonic anhydrase inhibitors (CAIs). researchgate.netnih.gov Researchers have incorporated this moiety into benzenesulfonamide-based inhibitors. nih.gov The purpose of the permanently charged sulfonic acid tail is to render the entire inhibitor molecule impermeable to cell membranes. researchgate.netnih.gov This design strategy allows the inhibitor to selectively act on tumor-associated carbonic anhydrase isoforms (hCAs IX and XII) that are located on the outer surface of cancer cells, while avoiding off-target effects on cytosolic isoforms within healthy cells. researchgate.netnih.gov The azide group on the linker is used in the final step to "click" the sulfonate tail onto the rest of the inhibitor scaffold, demonstrating the utility of this modular approach. nih.gov

This research highlights the value of this compound as a specialized chemical tool. Its azide functionality provides a reliable conjugation point, while its butylsulfonic acid component offers a means to precisely control the solubility and biodistribution of a larger molecule, opening avenues for the creation of highly selective and targeted agents in academic and pharmaceutical research. researchgate.netnih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

773785-62-9 |

|---|---|

Formule moléculaire |

C3H7N3O3S |

Poids moléculaire |

165.17 g/mol |

Nom IUPAC |

3-azidopropane-1-sulfonic acid |

InChI |

InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |

Clé InChI |

DBRIOBHILRGDPP-UHFFFAOYSA-N |

SMILES canonique |

C(CN=[N+]=[N-])CS(=O)(=O)O |

Origine du produit |

United States |

Ii. Synthetic Methodologies for 4 Azidobutane 1 Sulfonic Acid and Its Precursors

Direct Synthetic Pathways to 4-Azidobutane-1-sulfonic Acid

The most prevalent and direct method for the synthesis of this compound is the ring-opening of a cyclic sulfonate ester, 1,4-butane sultone. This approach is favored due to the high reactivity of the strained sultone ring towards nucleophiles.

The principal synthetic strategy for this compound involves the nucleophilic substitution reaction between 1,4-butane sultone and an azide (B81097) source, most commonly sodium azide (NaN₃). smolecule.com This reaction leverages the electrophilic nature of the carbon atoms within the sultone ring. smolecule.com The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. smolecule.com In this process, the azide ion (N₃⁻) acts as the nucleophile, attacking the terminal carbon of the sultone ring. This attack leads to the simultaneous cleavage of the carbon-oxygen bond, thus opening the six-membered ring and forming the final product with the azide group at the 4-position and the sulfonic acid salt at the 1-position. smolecule.comwikipedia.org Subsequent acidification, if necessary, yields the free sulfonic acid.

The efficiency and yield of the synthesis of this compound from 1,4-butane sultone are highly dependent on several key reaction parameters. As a typical Sₙ2 reaction, optimization focuses on conditions that favor the bimolecular pathway and minimize side reactions.

Key Parameters for Optimization:

Solvent: The choice of solvent is crucial. Polar aprotic solvents, such as dimethylformamide (DMF), are often employed as they can dissolve the azide salt and stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile excessively. smolecule.com

Temperature: The reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of the azide compound or promote side reactions. A controlled temperature regime ensures the selective formation of the desired product. smolecule.com

Stoichiometry: The molar ratio of the azide source to 1,4-butane sultone is another important factor. Using a slight excess of the azide salt can help drive the reaction to completion.

Purity of Reactants: The purity of the starting 1,4-butane sultone is paramount for achieving high yields and simplifying purification of the final product.

The table below summarizes the typical parameters investigated for optimizing this synthesis.

| Parameter | Condition/Variable | Rationale for Optimization |

| Azide Source | Sodium Azide (NaN₃), Trimethylsilyl Azide (TMSN₃) | NaN₃ is cost-effective and common. Other sources may offer different solubility or reactivity profiles. |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Water | A polar aprotic solvent is generally preferred to enhance nucleophilicity of the azide ion. Aqueous conditions are also possible. |

| Temperature | Controlled heating (e.g., 60-100 °C) | Balances reaction rate against potential decomposition of reactants or products. |

| Reaction Time | Monitored (e.g., several hours to overnight) | Ensures the reaction proceeds to completion for maximum yield. |

| Molar Ratio | 1:1 to 1:1.5 (Sultone:Azide) | An excess of the azide nucleophile can maximize the conversion of the sultone. |

Preparation of Key Synthons for this compound Synthesis

The accessibility and purity of the starting material, 1,4-butane sultone, are critical for the successful synthesis of this compound. Therefore, understanding the synthetic routes to this key synthon is essential.

1,4-Butane sultone, the cyclic ester of 4-hydroxybutanesulfonic acid, can be prepared through several distinct chemical routes. wikipedia.org The choice of method often depends on the availability of starting materials and the desired scale of production.

One common laboratory-scale synthesis begins with 4,4'-dichlorodibutyl ether, which is itself accessible from tetrahydrofuran. wikipedia.org This ether reacts with sodium sulfite (B76179) to form a disodium (B8443419) salt, which is then converted to the corresponding disulfonic acid via an acidic ion exchanger. Heating this intermediate under reduced pressure eliminates water and yields two molecules of 1,4-butane sultone, with reported yields between 72% and 80%. wikipedia.org

An alternative and efficient pathway starts from 4-chlorobutan-1-ol. google.com This alcohol is reacted with a sodium sulfite solution, typically under reflux conditions for several hours, to produce sodium 4-hydroxybutanesulfonate. The resulting 4-hydroxybutanesulfonic acid is then cyclized to 1,4-butane sultone through dehydration, which can be achieved by heating under high vacuum (e.g., 1-8 mmHg at 130-165 °C). google.com Yields for the cyclization step can be very high, sometimes approaching 99%. wikipedia.org

More recent methods have explored starting materials like 3-buten-1-ol. patsnap.comgoogle.com In this process, a sulfonation reaction is carried out using a sulfonating agent in the presence of an initiator, followed by acidification and subsequent lactonization via high vacuum or azeotropic dehydration to form the sultone. patsnap.com

The following table provides a comparative overview of these synthetic routes.

| Starting Material | Key Reagents | Intermediate(s) | Typical Yield | Reference(s) |

| 4,4'-Dichlorodibutyl Ether | Sodium sulfite, Acidic ion exchanger | 4,4'-Butanedisulfonic disodium salt | 72-80% | wikipedia.org |

| 4-Chlorobutan-1-ol | Sodium sulfite, Acid (e.g., HCl) | Sodium 4-hydroxybutanesulfonate, 4-Hydroxybutanesulfonic acid | High (up to 99% for cyclization) | wikipedia.orggoogle.com |

| 3-Buten-1-ol | Sulfonating agent (e.g., Sodium bisulfite), Initiator (e.g., H₂O₂) | Sodium hydroxybutane sulfonate | High product purity reported | patsnap.comgoogle.com |

The introduction of an azide group into an alkyl chain is a fundamental transformation in organic synthesis. The most direct and widely used method is the nucleophilic substitution of an alkyl halide or a sulfonate ester (such as a tosylate or mesylate) with an azide salt. This reaction is highly effective for primary and secondary alkyl chains. The choice of a good leaving group (e.g., iodide, bromide, tosylate) is critical for the success of the reaction.

Alternative methods have also been developed for more complex substrates or to avoid harsh conditions. These include:

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols directly into azides using hydrazoic acid or a surrogate in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

Ring-opening of Epoxides: Azide ions can open epoxide rings to yield β-azido alcohols, providing a route to functionalized azido (B1232118) compounds.

Radical Azidation: Methods involving radical intermediates have been developed to introduce azide groups onto unactivated C-H bonds or from carboxylic acids via decarboxylative azidation.

These strategies provide a versatile toolkit for chemists to incorporate the azide functionality into a wide range of organic molecules, which is the cornerstone of the synthesis of this compound via the sultone pathway.

Exploration of Advanced Synthetic Approaches

While the ring-opening of 1,4-butane sultone remains the predominant and most direct route to this compound, the field of organic synthesis is continually evolving. Exploration into advanced methodologies focuses on improving efficiency, safety, and environmental impact. For azido-sulfonic acids, this could involve novel one-pot procedures or alternative ways to construct the key functional groups.

One area of modern synthetic chemistry is the direct conversion of sulfonic acids into sulfonyl azides, which could then potentially be used in subsequent reactions. Research has demonstrated one-pot methods for converting various arenesulfonic and alkanesulfonic acids directly into their corresponding sulfonyl azides using reagents like triphenylphosphine/trichloroisocyanuric acid/sodium azide. researchgate.net While this produces a sulfonyl azide (R-SO₂N₃) rather than an alkyl azide (R-N₃), it represents an advanced strategy for forming the S-N₃ bond directly from a stable acid precursor.

Another advanced approach in a related area is the development of novel cross-coupling reactions for the synthesis of sulfonic acid salts. researchgate.net Such methods, while not directly applied to the target molecule, indicate a trend towards building complex molecules through atom-economical C-C and C-S bond-forming reactions under mild conditions. researchgate.net

Currently, there are no widely documented advanced synthetic routes that replace the sultone ring-opening strategy for this compound specifically. However, the development of catalytic, one-pot, and environmentally benign methods for forming C-N₃ and C-SO₃H bonds in other contexts suggests potential future avenues for innovative syntheses of this and related bifunctional compounds.

Multi-step Reaction Sequences for Structural Elaboration

The presence of both an azide and a sulfonic acid group makes this compound a versatile building block for the synthesis of more complex molecules. smolecule.com The azide group, in particular, serves as a reactive handle for a variety of subsequent chemical modifications, allowing for the structural elaboration of the initial compound. Two primary pathways for this elaboration are cycloaddition reactions and reduction of the azide moiety.

Cycloaddition Reactions:

The azide group of this compound can readily participate in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.comorganic-chemistry.orgwikipedia.org This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. organic-chemistry.orgmdpi.com The resulting triazole-containing sulfonic acid can be further functionalized, depending on the nature of the R group introduced from the alkyne.

A general scheme for the CuAAC reaction involving this compound is presented below:

Reaction: this compound + Terminal Alkyne (R-C≡CH)

Catalyst: Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)

Product: 1-(4-sulfonylbutyl)-4-(R)-1,2,3-triazole

This methodology provides a straightforward route to a diverse range of functionalized sulfonic acids with potential applications in various fields, including medicinal chemistry and materials science. nih.govijpsjournal.com

Reduction of the Azide Group:

The azide group in this compound can be selectively reduced to a primary amine, yielding 4-aminobutane-1-sulfonic acid. smolecule.com This transformation is significant as it introduces a new site for functionalization. Common reducing agents for this conversion include triphenylphosphine followed by hydrolysis (the Staudinger reaction) or catalytic hydrogenation. nih.gov

The resulting 4-aminobutane-1-sulfonic acid is a valuable intermediate that can undergo a wide array of reactions characteristic of primary amines, such as acylation, alkylation, and Schiff base formation, further expanding the molecular diversity that can be achieved from the parent azido compound. biosynth.com

Below is a table summarizing these multi-step reaction sequences for the structural elaboration of this compound.

Table 1: Multi-step Reaction Sequences for Structural Elaboration

| Reaction Type | Starting Material | Reagent | Product | Significance |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound | Terminal Alkyne (R-C≡CH), Cu(I) catalyst | 1-(4-sulfonylbutyl)-4-(R)-1,2,3-triazole | Formation of a stable, functionalizable triazole ring system. |

| Reduction (Staudinger Reaction) | This compound | 1. Triphenylphosphine 2. Water | 4-aminobutane-1-sulfonic acid | Conversion to a primary amine for further functionalization. |

| Reduction (Catalytic Hydrogenation) | This compound | H₂, Palladium on Carbon (Pd/C) | 4-aminobutane-1-sulfonic acid | A common and effective method for azide reduction. |

Green Chemistry Principles in the Synthesis of Azidoalkyl Sulfonates

The synthesis of azidoalkyl sulfonates, including this compound, is increasingly being evaluated through the lens of green chemistry. The aim is to develop synthetic routes that are more environmentally benign, safer, and more resource-efficient. Key green chemistry principles applicable to this area include atom economy, the use of safer solvents and reagents, and the development of catalytic and one-pot syntheses.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are desirable as they generate less waste. The CuAAC reaction, a key functionalization step for this compound, is an excellent example of a highly atom-economical reaction, as all the atoms of the azide and alkyne are incorporated into the triazole product. organic-chemistry.orgwikipedia.org

Safer Solvents and Reagents:

Traditional organic solvents often pose environmental and health risks. Research is ongoing to replace these with greener alternatives. For instance, the use of ionic liquids as solvents in the synthesis of sulfonic acid-functionalized compounds has been explored, offering benefits such as low volatility and potential for recyclability. nih.govmdpi.com Water is another environmentally benign solvent that has been investigated for azidation reactions, sometimes in combination with microwave irradiation to enhance reaction rates and reduce the need for volatile organic solvents. google.com

Furthermore, efforts are being made to replace hazardous reagents. A notable precursor for some sulfonates is 1,3-propane sultone, a known carcinogen. researchgate.net The development of synthetic routes that avoid such toxic intermediates is a key goal of green chemistry. One of the primary synthetic routes to this compound utilizes 1,4-butane sultone. While not as acutely toxic as its three-membered ring counterpart, minimizing exposure and finding even safer alternatives remains a long-term objective. google.comgoogle.com

Catalytic and One-Pot Syntheses:

Catalytic methods are inherently greener as they reduce the amount of reagents required and can often lead to milder reaction conditions. The development of efficient catalysts for the synthesis of sulfonic acids and their derivatives is an active area of research. nih.govaraku.ac.ir

The following table provides an overview of the application of green chemistry principles in the synthesis of azidoalkyl sulfonates.

Table 2: Green Chemistry Principles in the Synthesis of Azidoalkyl Sulfonates

| Green Chemistry Principle | Application in Azidoalkyl Sulfonate Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | Use of addition reactions for functionalization. | CuAAC (Click Chemistry) incorporates all atoms of the reactants into the product. |

| Safer Solvents | Replacement of volatile organic compounds (VOCs). | Use of ionic liquids or water as reaction media. jetir.org |

| Safer Reagents | Avoiding highly toxic and carcinogenic starting materials. | Developing synthetic routes that do not rely on reagents like 1,3-propane sultone. researchgate.net |

| Catalysis | Use of catalysts to improve efficiency and reduce waste. | Development of catalytic systems for sulfonation and azidation reactions. araku.ac.irmdpi.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduces solvent use, energy consumption, and waste from purification steps. organic-chemistry.org |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | The synthesis of some sulfonic acid derivatives can be achieved under solvent-free conditions. google.comclockss.org |

Iii. Chemical Reactivity and Functionalization Strategies of 4 Azidobutane 1 Sulfonic Acid

Azide (B81097) Group Transformations

The azide functional group is renowned for its participation in highly efficient and specific cycloaddition and ligation reactions. These transformations are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of other functional groups, making them ideal for complex molecular synthesis and the modification of biological macromolecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the rapid and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne. nih.govnih.gov This reaction is widely employed for connecting different molecular entities, from small molecules to large biopolymers. nih.govmdpi.com The azide group of 4-azidobutane-1-sulfonic acid readily participates in CuAAC reactions. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov The presence of the sulfonic acid group enhances the aqueous solubility of the molecule, making it particularly suitable for bioconjugation applications in aqueous buffers. smolecule.com The CuAAC reaction is highly reliable and proceeds with perfect control of the mechanistic pathway to yield only the 1,4-triazole regioisomer. nih.govchempedia.info

| Alkyne Reactant | Product | Description/Application |

| Propargyl alcohol | 1-(4-sulfobutyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | Introduction of a hydroxyl group for further functionalization. |

| Phenylacetylene | 1-(4-sulfobutyl)-4-phenyl-1H-1,2,3-triazole | Attachment of a hydrophobic phenyl group. |

| Alkyne-modified biomolecule (e.g., protein, DNA) | Biomolecule conjugated to a sulfobutyl-triazole linker | Site-specific labeling or modification of biological macromolecules. nih.gov |

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. magtech.com.cnmdpi.com This reaction does not require a metal catalyst; instead, the driving force is the high ring strain of a cycloalkyne reactant. magtech.com.cn this compound can be efficiently coupled to various strained cycloalkynes, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or difluorinated cyclooctyne (B158145) (DIFO), to form stable triazole products. magtech.com.cnmdpi.comnih.gov The reaction is highly selective and rapid, proceeding smoothly under physiological conditions, which has led to its widespread use in labeling biomolecules in living systems. magtech.com.cnnih.gov The rational design of the cycloalkyne is key to tuning the reaction kinetics. magtech.com.cn

| Cycloalkyne Reactant | Product | Key Feature |

| Dibenzocyclooctyne (DBCO) | DBCO-conjugated 4-sulfobutane-1-triazole | High reaction rate and stability; commonly used in bioorthogonal labeling. mdpi.com |

| Bicyclononyne (BCN) | BCN-conjugated 4-sulfobutane-1-triazole | A robust and highly reactive cycloalkyne used in clinical trial applications. mdpi.com |

| 4-Dibenzocyclooctynol (DIBO) | DIBO-conjugated 4-sulfobutane-1-triazole | Reacts exceptionally fast with azides, with rates influenced by modifications to the cyclooctyne ring. nih.gov |

Beyond cycloadditions, the azide group of this compound can undergo other coupling reactions, most notably the Staudinger reaction and its variant, the Staudinger ligation. sigmaaldrich.comwikipedia.orgthermofisher.com The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane intermediate. organic-chemistry.org This intermediate can then be hydrolyzed in the presence of water to yield a primary amine and the corresponding phosphine oxide, a process known as the Staudinger reduction. wikipedia.orgorganic-chemistry.org

Alternatively, in the Staudinger ligation, the phosphine reagent is engineered with an ortho-ester group that acts as an intramolecular trap for the aza-ylide intermediate. sigmaaldrich.com This leads to the formation of a stable amide bond, effectively ligating the two molecules. thermofisher.com The Staudinger ligation is highly chemoselective, as azides and phosphines are generally orthogonal to the functional groups found in biological systems. sigmaaldrich.comnih.gov

Sulfonic Acid Group Reactivity

The sulfonic acid group (-SO₃H) is the second key functional moiety of the molecule, defining its acidic properties and providing a handle for covalent modifications.

Sulfonic acids are organosulfur compounds that are among the strongest organic acids. wikipedia.org Their acidity is significantly higher than that of their carboxylic acid counterparts; for instance, p-toluenesulfonic acid has a pKa of -2.8, while acetic acid has a pKa of 4.76. wikipedia.org This strong acidity means that this compound is a potent proton donor. In aqueous solutions at or near neutral pH, the sulfonic acid group will be completely deprotonated to form the corresponding sulfonate anion (-SO₃⁻). This anionic character is a primary reason for the compound's high water solubility. smolecule.com

While the sulfonic acid group is often valued for its anionic and solubilizing properties, it can also be covalently modified to form derivatives such as sulfonate esters and sulfonamides.

Esterification: Sulfonic acids can be reacted with alcohols to form sulfonate esters. This reaction typically requires forcing conditions or specific activating agents, as sulfonic acids are less reactive towards esterification than carboxylic acids. google.commdpi.com One method involves reacting the sulfonic acid with an ester of a strong acid, such as dimethyl sulfate, in the presence of an amide like dimethylformamide. google.com

Amidation: The conversion of a sulfonic acid to a sulfonamide is generally a two-step process. First, the sulfonic acid is converted to a more reactive intermediate, typically a sulfonyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is then reacted with a primary or secondary amine to furnish the corresponding sulfonamide. This provides a robust method for linking the sulfonate moiety to amine-containing molecules.

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst or Activating Agent | 4-azidobutyl-1-sulfonate ester |

| Amidation (via sulfonyl chloride) | 1. Thionyl chloride (SOCl₂)2. Amine (R'R''NH) | N-substituted 4-azidobutane-1-sulfonamide |

Brønsted Acid Catalysis in Organic Reactions

The sulfonic acid moiety (–SO₃H) in this compound imparts strong Brønsted acidic properties to the molecule, enabling it to function as an efficient and often reusable acid catalyst in a variety of organic transformations. This catalytic activity is comparable to other well-established sulfonic acid-based catalysts, such as sulfamic acid and various functionalized sulfonic acids, which are recognized for their low toxicity, ease of handling, and high performance. bohrium.comresearchgate.net The acidic proton of the sulfonic acid group can activate substrates by protonating electrophiles, thereby facilitating nucleophilic attack and promoting key bond-forming steps.

The catalytic utility of sulfonic acids has been demonstrated in numerous reactions. For instance, compounds like 4-(succinimido)-1-butane sulfonic acid, a structural analog, have proven effective in the synthesis of heterocyclic scaffolds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s and pyrano[4,3-b]pyran derivatives under solvent-free conditions. researchgate.netrhhz.net These reactions benefit from the catalyst's ability to activate carbonyl groups, leading to high yields, clean reaction profiles, and simple methodologies. researchgate.net The development of axially chiral sulfonic acids has further expanded the scope of Brønsted acid catalysis into the realm of stereoselective synthesis, as demonstrated in reactions like the Pictet–Spengler reaction. nih.gov The solid nature and moderate water solubility of many sulfonic acids also allow for easy recovery and recycling, aligning with the principles of green chemistry. researchgate.netresearchgate.net

| Reaction Type | Catalyst Type | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Synthesis of bis(indolyl)methanes | Sulfamic Acid | Indole, Aldehydes | Bis(indolyl)methanes | Good yields, Ultrasound irradiation | bohrium.com |

| Synthesis of Amidoalkyl Naphthols | Sulfamic Acid | Aldehydes, Amides, 2-Naphthol | Amidoalkyl Naphthols | High conversion, Solvent-free | bohrium.com |

| Synthesis of Pyrano[4,3-b]pyrans | 4-(Succinimido)-1-butane sulfonic acid | Malononitrile, Aromatic aldehydes | Dihydropyrano[4,3-b]pyran derivatives | High yield, Solvent-free, Reusable catalyst | rhhz.net |

| Synthesis of Bis(pyrazol-5-ols) | 4-(Succinimido)-1-butane sulfonic acid | Phenylhydrazine, Ethyl acetoacetate, Aromatic aldehydes | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s | High yield, Short reaction time, Reusable catalyst | researchgate.net |

| Pictet–Spengler Reaction | Axially Chiral Benzoimidazolylnaphthalene-sulfonic Acid | Tryptamine, α-Angelica lactone | Tetracyclic heterocycles | Enantioselectivity | nih.gov |

Orthogonal Reactivity and Bifunctional System Design

The molecular architecture of this compound, featuring both a terminal azide (–N₃) and a sulfonic acid (–SO₃H) group, presents a powerful platform for designing complex molecular structures and functional systems. smolecule.com These two functional groups exhibit distinct and non-interfering chemical reactivities, a concept known as orthogonal reactivity. This orthogonality allows for the selective modification of one group under conditions that leave the other intact, providing precise control over molecular functionalization. This dual functionality is pivotal for applications in bioconjugation, materials science, and the synthesis of specialized chemical probes where one group can act as a reactive handle for "click" chemistry and the other can modulate properties like water solubility or serve as a catalytic site. smolecule.com

Selective Functionalization of Azide vs. Sulfonic Acid Groups

The selective functionalization of this compound hinges on the unique reactivity profiles of the azide and sulfonic acid moieties.

Reactions of the Azide Group: The azide group is a versatile functional group primarily known for its participation in bioorthogonal "click chemistry" reactions. mdpi.com These reactions are highly specific, proceed under mild conditions, and are tolerant of a wide range of other functional groups, including sulfonic acids. smolecule.com Key transformations include:

Huisgen 1,3-Dipolar Cycloaddition: Reaction with alkynes to form stable 1,2,3-triazole rings. This can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne is used (SPAAC). smolecule.commdpi.com

Staudinger Ligation: Reaction with a triarylphosphine to form an aza-ylide, which can be trapped by an electrophile (often an ester) to form a stable amide bond. mdpi.com

Reduction: The azide can be selectively reduced to a primary amine (–NH₂) using reagents like triphenylphosphine (B44618) followed by water, or through catalytic hydrogenation. smolecule.comresearchgate.net This conversion opens pathways to amides, sulfonamides, and other nitrogen-containing structures.

Reactions of the Sulfonic Acid Group: The sulfonic acid group is strongly acidic and generally less reactive as a functional group for covalent modification compared to the azide. However, it can undergo specific transformations, typically under conditions that would not affect the azide moiety:

Salt Formation: As a strong acid, it readily forms salts with bases.

Esterification: It can be converted to sulfonate esters, although this often requires activation to the corresponding sulfonyl chloride first, followed by reaction with an alcohol. researchgate.net Direct esterification is challenging but can be achieved under specific conditions.

This differential reactivity allows for a stepwise functionalization strategy. For example, the azide can first be used in a cycloaddition reaction to attach the molecule to a biomolecule or a surface, while the sulfonic acid group is preserved to ensure water solubility. Subsequently, the sulfonic acid could be converted to a sulfonate ester if further modification is desired.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Orthogonality Note | Reference |

|---|---|---|---|---|---|

| Azide (–N₃) | CuAAC Click Chemistry | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Mild conditions; does not affect –SO₃H group. | smolecule.commdpi.com |

| Azide (–N₃) | Staudinger Ligation | Triarylphosphine | Amine/Amide | Bioorthogonal; does not affect –SO₃H group. | mdpi.com |

| Azide (–N₃) | Reduction | H₂/Pd, or PPh₃/H₂O | Primary Amine (–NH₂) | Selective reduction is possible without affecting the –SO₃H group. | smolecule.com |

| Sulfonic Acid (–SO₃H) | Esterification | Alcohol (requires activation, e.g., to sulfonyl chloride) | Sulfonate Ester (–SO₃R) | Harsh conditions may be required, but azide can be stable. | researchgate.net |

Tandem Reactions and Cascade Processes Involving Both Moieties

The bifunctional nature of this compound is ideally suited for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. In such a system, the two functional groups can play distinct, cooperative roles.

One potential strategy involves leveraging the sulfonic acid as an internal Brønsted acid catalyst to promote a reaction that generates a species capable of subsequently reacting with the azide group. For example:

Acid-Catalyzed Condensation and Cyclization: The sulfonic acid moiety could catalyze an intermolecular or intramolecular reaction, such as the formation of an imine from an aldehyde and an amine.

Intramolecular Azide Reaction: If the initial reaction product contains a suitable functional group (e.g., an alkyne or alkene), an intramolecular cycloaddition with the tethered azide group could follow, leading to the rapid construction of complex heterocyclic systems.

While specific examples utilizing this compound in such cascades are not extensively documented, the principle is well-established with other bifunctional molecules. For instance, cascade reactions involving sulfonyl azides and alkynyl imines have been developed to synthesize complex quinoline (B57606) derivatives, where a sequence of cycloaddition, rearrangement, and electrocyclization occurs in one pot. nih.gov Similarly, acid-base bifunctional catalysts containing sulfonic acid groups have been designed to promote sequential tandem reactions. rsc.org The design of this compound allows for its potential use as a bifunctional building block where the sulfonic acid first acts as a catalyst for a transformation, and the azide then participates in a subsequent bond-forming event, offering a streamlined approach to molecular complexity.

Iv. Advanced Applications of 4 Azidobutane 1 Sulfonic Acid in Chemical Research

Click Chemistry for Chemical Conjugation and Labeling

The presence of the azide (B81097) functional group in 4-azidobutane-1-sulfonic acid makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction's high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions have made it a powerful tool for chemical conjugation and labeling.

The ability to tailor the surface properties of materials is crucial for a multitude of applications. This compound can be employed to introduce sulfonate groups onto the surfaces of synthetic polymers and other materials with spatial control. This is typically achieved by first designing a polymer or surface that presents terminal alkyne groups. The subsequent "clicking" of this compound via CuAAC chemistry covalently attaches the butane-1-sulfonic acid moiety to the surface. nih.govresearchgate.netnyu.edu

This surface modification strategy can dramatically alter the physicochemical properties of the material. The introduction of sulfonic acid groups can increase hydrophilicity, introduce ion-exchange capabilities, and create sites for further chemical reactions. For instance, the functionalization of polystyrene microspheres with azide groups allows for their subsequent reaction with alkyne-containing molecules, demonstrating the versatility of this approach for tailoring surface functionality. nyu.edu The modular nature of click chemistry allows for a high degree of control over the surface density of the sulfonic acid groups. nih.gov

The applications of such modified surfaces are extensive and include the development of anti-fouling coatings, platforms for solid-phase synthesis, and materials with controlled wettability. The covalent attachment via the triazole linkage formed during the click reaction ensures the long-term stability of the functionalization.

The bifunctional nature of this compound is advantageous in the design of chemosensors and diagnostic probes. The azide group provides a reliable anchor for attaching the molecule to a signaling unit, such as a fluorophore or a chromophore, that has been functionalized with an alkyne. The sulfonic acid group, in turn, can serve multiple purposes. It can enhance the water solubility of the probe, which is often a critical requirement for biological applications. mdpi.com

Furthermore, the sulfonic acid moiety can act as a recognition element for specific analytes. For example, its anionic nature can facilitate interactions with cationic species through electrostatic forces. A general strategy for the development of such probes involves the synthesis of an alkyne-modified signaling molecule and its subsequent conjugation with this compound using click chemistry. This modular approach allows for the rapid generation of a library of probes with varying properties. rsc.org The resulting probe can then be used for the detection of target analytes through changes in its optical or electrochemical properties upon binding.

Catalysis in Organic Synthesis and Materials Science

The sulfonic acid group in this compound is a strong Brønsted acid, making it a candidate for various acid-catalyzed reactions. By immobilizing this molecule onto a solid support, it is possible to create a heterogeneous acid catalyst that combines the high reactivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system.

Solid acid catalysts are of significant interest in green chemistry as they can replace corrosive and difficult-to-separate liquid acids like sulfuric acid. aurak.ac.aemdpi.com A powerful strategy for creating such catalysts involves the covalent attachment of sulfonic acid-containing molecules to an inert support. This compound is well-suited for this purpose. The azide group can be used to "click" the molecule onto a variety of alkyne-functionalized supports, including silica (B1680970), polymers, and carbon materials. mdpi.comnih.gov

This immobilization results in a solid material with accessible sulfonic acid sites that can catalyze a range of organic transformations. The properties of the resulting catalyst, such as acid site density and porosity, can be tuned by varying the nature of the support and the conditions of the click reaction. researchgate.net The stability of the covalent bond ensures minimal leaching of the catalytic species into the reaction mixture, which is a common issue with supported catalysts. mdpi.com

Table 1: Comparison of Supports for Immobilized Sulfonic Acid Catalysts

| Support Material | Advantages | Disadvantages |

|---|---|---|

| Silica | High surface area, thermal stability, well-defined pore structures. aurak.ac.ae | Can be hydrophilic, potentially leading to catalyst deactivation in the presence of water. |

| Polymers | Tunable mechanical properties, can be designed to be solvent-swellable, enhancing substrate accessibility. | Lower thermal stability compared to inorganic supports. |

| Carbon | High thermal and chemical stability, hydrophobic surface can be advantageous in certain reactions. researchgate.net | Can be challenging to functionalize uniformly. |

Esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis, often requiring acid catalysis. masterorganicchemistry.com The sulfonic acid group of this compound can effectively catalyze this reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.uk

When used as a homogeneous catalyst, this compound would function similarly to other soluble sulfonic acids like p-toluenesulfonic acid. However, its true potential lies in its use in an immobilized form, as described in the previous section. A heterogeneous catalyst derived from this compound would offer significant advantages in esterification reactions, particularly in industrial processes where catalyst recovery and reuse are crucial for economic viability. aurak.ac.aemdpi.com The efficiency of such a catalyst would depend on factors such as the accessibility of the sulfonic acid sites to the reactants. elsevierpure.com

Table 2: Catalytic Performance of Various Solid Acid Catalysts in Esterification Reactions

| Catalyst | Reaction | Conversion (%) | Time (h) |

|---|---|---|---|

| Sulfonic-functionalized carbon | Oleic acid + Methanol | 96.4 | 1 |

| Sulfonic acid-functionalized ionic liquid | Oleic acid + Ethanol | ~98 | 2 |

| UiO-66 supported sulfonic acid | Palmitic acid + Methanol | 97.1 | - |

| Sulfonated activated carbon | Acetic acid + Ethanol | 78 | 10 |

Note: The data presented is a compilation from various sources and represents the performance of different types of sulfonic acid catalysts in various esterification reactions to provide a comparative context. mdpi.comnih.govresearchgate.netmdpi.com

The Brønsted acidity of the sulfonic acid moiety in this compound also enables it to catalyze ring-opening and condensation reactions. In ring-opening polymerization, for instance, the sulfonic acid can protonate a cyclic monomer, such as an epoxide or a lactone, thereby activating it for nucleophilic attack by another monomer or an initiator. This initiation step leads to the propagation of the polymer chain. The use of a solid-supported catalyst derived from this compound could provide better control over the polymerization process and facilitate the purification of the resulting polymer.

In condensation reactions, such as the synthesis of bisphenol A from phenol (B47542) and acetone (B3395972), the sulfonic acid catalyst facilitates the electrophilic attack of the protonated acetone on the phenol ring. Heterogeneous sulfonic acid catalysts have shown to be effective in such reactions. acs.org A catalyst based on immobilized this compound could offer similar activity with the added benefits of catalyst recyclability. The bifunctional nature of the catalyst, with both acidic and potentially interactive azide/triazole groups, could also lead to unique catalytic selectivities. nih.gov

Polymer Science and Supramolecular Chemistry

The unique attributes of this compound have made it a significant building block in the fields of polymer and supramolecular chemistry. It provides a straightforward method for introducing both click-reactive handles and ionizable groups into complex macromolecular systems.

Incorporation as a Monomer or Functionalizing Agent in Polymer Architectures

While direct polymerization of this compound as a primary monomer is not commonly documented, its principal application lies in its role as a functionalizing agent for modifying existing polymer backbones or as a comonomer in specialized polymerization processes. The sulfonic acid group is a well-established functional moiety in polymer chemistry, known to enhance properties such as proton conductivity in polymer electrolyte membranes. nih.gov The incorporation of sulfonic acid groups, often through post-polymerization sulfonation, can create well-defined phase-separated structures that are crucial for applications like fuel cells. nih.govmdpi.com

Construction of Macromolecular Structures via Click Chemistry

The azide group of this compound is ideally suited for constructing complex macromolecular structures through click chemistry. The CuAAC reaction is renowned for its high efficiency, specificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. smolecule.com This makes it an invaluable tool for polymer synthesis and modification.

Researchers utilize this reaction to link together polymer blocks, create graft copolymers, or form cross-linked networks. For instance, a polymer chain functionalized with alkyne groups can be readily "clicked" with this compound to introduce pendant sulfonate groups. This approach is modular and allows for the straightforward synthesis of amphiphilic block copolymers, where one block can be rendered hydrophilic and ionic by the introduction of the sulfonic acid moiety. The resulting triazole ring formed during the click reaction is highly stable and adds to the polymer backbone.

| Parameter | Description | Relevance of this compound |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The azide group is a primary reactant. |

| Key Reactants | Terminal Alkyne, Azide (from this compound) | Provides the azide functionality for the cycloaddition. |

| Product | 1,4-disubstituted 1,2,3-triazole | Forms a stable, covalent link incorporating the butane-sulfonic acid side chain. |

| Conditions | Mild, often at room temperature, compatible with aqueous media | The sulfonic acid group enhances water solubility, facilitating reactions in green solvents. |

Self-Assembly and Ordered Structures in Supramolecular Systems

The sulfonic acid group is a key driver in the formation of self-assembled and ordered supramolecular structures. As a strong acid, it readily deprotonates in polar solvents to form a sulfonate anion (-SO₃⁻). This ionic group can participate in strong, non-covalent interactions, including:

Ionic Hydrogen Bonding: The sulfonate group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from neighboring molecules.

Electrostatic Interactions: The negative charge of the sulfonate group can interact with cationic species or metal ions, leading to the formation of ion-assembled complexes and ordered arrays. mdpi.com

While specific studies detailing the self-assembly of this compound itself are limited, the principles of supramolecular chemistry suggest its potential. The combination of the hydrophilic, charge-bearing sulfonate head and the more hydrophobic azido-butane tail gives the molecule an amphiphilic character. In solution, such molecules can self-assemble into higher-order structures like micelles or vesicles. Furthermore, the azide group remains available for subsequent click reactions, allowing for the "fixation" or cross-linking of these self-assembled structures into more robust, permanent arrangements. The interplay between hydrogen bonding and ion-dipole interactions is a primary driving force in the construction of such new supramolecular self-assemblies. ias.ac.in

Emerging Areas in Functional Materials

The unique bifunctionality of this compound is being explored in the development of advanced functional materials, where the combination of hydrophilicity, ionic properties, and covalent reactivity is essential.

Role in Functional Hydrogels and Nanomaterials

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are prime candidates for modification with this compound. The sulfonic acid groups can increase the swelling capacity of the hydrogel and introduce charge, making the material responsive to changes in pH or ionic strength. nih.gov By incorporating this compound into the hydrogel network, either as a comonomer or by grafting it onto the polymer chains, hydrogels can be endowed with click-reactive sites. nih.govmdpi.com This allows for the subsequent immobilization of biomolecules, drugs, or other functional moieties that have been tagged with an alkyne group.

Similarly, in the field of nanomaterials, this compound serves as a versatile surface-modifying agent. nih.govrsc.org Nanoparticles, such as those made of silica or magnetic iron oxide, can be functionalized with this compound. rsc.orgmdpi.com The sulfonic acid group can enhance the colloidal stability of the nanoparticles in aqueous media by providing electrostatic repulsion. The azide group provides a convenient handle for conjugating the nanoparticles to other molecules or incorporating them into larger composite materials via click chemistry.

| Material Type | Role of Sulfonic Acid Group | Role of Azide Group | Resulting Functionality |

| Hydrogels | Increases swelling, introduces pH/ionic strength sensitivity | Provides sites for click-functionalization with biomolecules or drugs | Stimuli-responsive, functionalized scaffolds for tissue engineering or drug delivery. |

| Nanoparticles | Enhances aqueous dispersibility and colloidal stability | Allows for covalent conjugation to surfaces, polymers, or biological targets | Stable, functionalized nanoparticles for diagnostics, catalysis, or targeted delivery. |

Applications in Membrane Science and Separations

In membrane science, sulfonic acid groups are critical for creating ion-exchange membranes. The fixed negative charges of the sulfonate groups allow for the selective transport of cations while repelling anions, a principle that is fundamental to processes like electrodialysis and fuel cells. nd.edu Polymer inclusion membranes (PIMs) and other modified membranes often incorporate sulfonic acid derivatives as ion carriers for the selective separation of metal ions. researchgate.net

The use of this compound offers a sophisticated method for membrane modification. It can be attached to a membrane surface or blended into the membrane matrix. The sulfonic acid groups contribute to the membrane's ion-exchange capacity and hydrophilicity. The azide groups can be used to cross-link the polymer chains within the membrane, enhancing its mechanical stability and durability, or to functionalize the membrane surface with other chemical groups to fine-tune its separation properties or reduce fouling. scispace.com For example, modifying the interior of porous membranes with polyelectrolyte multilayers containing sulfonate groups has been shown to be effective for ion separations. nd.edu The ability to covalently link these layers using the azide functionality could further enhance the stability and performance of such membranes.

Environmental Chemistry Applications

While direct, large-scale environmental applications of this compound are not yet extensively documented in dedicated studies, its unique bifunctional nature—possessing both a highly reactive azide group and a strongly acidic, water-solubilizing sulfonic acid group—positions it as a valuable and versatile building block for the development of advanced materials and probes in environmental science. The compound's utility in this field is primarily derived from its role as a molecular linker, enabling the synthesis of specialized molecules for monitoring, remediation, and analysis of environmental systems. The primary reaction enabling these applications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific joining of molecular components. wikipedia.orgillinois.edu

Potential as a Precursor for Environmental Sensors:

The development of sensitive and selective sensors for the detection of environmental pollutants is a critical area of research. This compound can serve as a key component in the synthesis of such sensors. The azide group provides a "handle" for attaching this water-soluble moiety to a larger sensor structure via click chemistry. For instance, it can be reacted with an alkyne-modified fluorophore or chromophore. The resulting molecule would have a water-soluble tail (the sulfonate group), making it suitable for use in aqueous environments to detect contaminants like heavy metal ions or organic pollutants.

The principle of detection often relies on a change in the optical or electrochemical properties of the sensor molecule upon binding to the target analyte. The sulfonic acid group can also play a direct role in the sensing mechanism, particularly for cationic species, through electrostatic interactions.

| Component | Function in Sensor Design | Relevant Chemical Property |

| Azide Group (-N₃) | Covalent attachment to sensor backbone (e.g., a fluorescent dye) via click chemistry. | High reactivity in azide-alkyne cycloaddition reactions. illinois.edu |

| Sulfonic Acid Group (-SO₃H) | Ensures solubility of the sensor in aqueous environmental samples. Can act as a binding site for cationic pollutants. | High polarity and acidity; readily deprotonates to form a sulfonate anion (-SO₃⁻). |

| Butane Chain (-C₄H₈-) | Acts as a flexible spacer between the functional groups. | Provides spatial separation, preventing steric hindrance between the sensor backbone and the solubilizing group. |

Functionalization of Materials for Environmental Remediation:

This compound is a prime candidate for the surface modification of materials used in environmental remediation, such as polymers, silica, or activated carbon. mdpi.com The azide group allows for the covalent grafting of the molecule onto surfaces that have been pre-functionalized with alkyne groups. This process can imbue the material with new properties.

For example, functionalizing a porous polymer with this compound would introduce a high density of sulfonic acid groups. These groups are effective at binding and removing heavy metal ions from contaminated water through ion exchange. mdpi.com The strong acidic nature of the sulfonic acid group makes it particularly effective for the adsorption of a wide range of metal cations.

Detailed Research Findings on Related Compounds:

While research specifically on this compound in environmental applications is emerging, studies on analogous molecules highlight the potential. For example, polymers functionalized with sulfonic acid groups have demonstrated significant capacity for the removal of heavy metals like lead (Pb), mercury (Hg), and chromium (Cr) from wastewater. mdpi.com Similarly, the azide group's utility in "clicking" molecules to surfaces is a well-established technique in materials science. The combination of these two functionalities in one molecule is what makes this compound a promising tool.

A hypothetical application could involve its use in creating a dual-function remediation and signaling material. By first clicking a fluorescent molecule to this compound and then grafting the product onto a solid support, a material could be created that not only captures a pollutant but also signals its presence through a change in fluorescence.

| Application Area | Role of this compound | Mechanism | Potential Target Pollutants |

| Water Remediation | Surface functionalization agent for sorbents. | Covalent attachment via azide group; sulfonic acid groups act as ion-exchange sites. | Heavy metal cations (e.g., Pb²⁺, Cd²⁺, Hg²⁺). |

| Environmental Monitoring | Building block for soluble chemosensors. | Azide group links to a signaling unit (e.g., fluorophore); sulfonate group ensures water solubility. | Cationic pollutants, specific organic molecules. |

| Pollutant Detection | Component in "smart" materials. | Used to create materials that can both capture and signal the presence of a contaminant. | A wide range of analytes depending on the other components of the system. |

V. Theoretical and Computational Investigations of 4 Azidobutane 1 Sulfonic Acid

Electronic Structure and Bonding Analysis

The electronic character of 4-azidobutane-1-sulfonic acid is dictated by the interplay between the electron-withdrawing sulfonic acid group and the versatile azide (B81097) moiety, connected by a flexible butyl chain.

Table 1: Representative Calculated Electronic Properties (Illustrative)

| Property | Representative Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 5.2 D | DFT/B3LYP/6-31G* |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Specific computational studies on this compound are needed for precise data.

The flexible butane chain in this compound allows for multiple conformations. The potential energy surface of such a molecule is characterized by several local minima corresponding to different staggered arrangements of the alkyl chain. nih.gov The rotation around the C-C bonds will have energy barriers, with the eclipsed conformations representing transition states.

Theoretical calculations can map out these energy landscapes. The relative energies of different conformers are determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding between the sulfonic acid proton and the azide group, if sterically feasible. For flexible sulfonic esters, it has been shown that various conformations can exist within a few kcal/mol of the global minimum. researchgate.net

Table 2: Illustrative Rotational Barriers for a Butane Chain

| Rotation Around Bond | Conformation Change | Illustrative Energy Barrier (kcal/mol) |

|---|---|---|

| C1-C2 | Staggered to Eclipsed | 3.0 - 4.0 |

| C2-C3 | Staggered to Eclipsed | 3.5 - 5.0 |

| C3-C4 | Staggered to Eclipsed | 3.0 - 4.0 |

Note: These are typical values for alkane chains and are meant to be illustrative.

Reaction Mechanism Studies

Computational chemistry provides invaluable insights into the potential reaction pathways of this compound.

The azide group is known for its participation in a variety of reactions, most notably [3+2] cycloadditions, also known as click reactions. mdpi.com Computational studies can model the transition states and activation energies for such reactions, for instance, with alkynes to form triazoles. The reactivity of the azide is influenced by its electronic environment. nih.gov

DFT calculations can be employed to study the reaction mechanism of azide decomposition, which can proceed via a nitrene intermediate. researchgate.net The energy barrier for nitrogen extrusion and the subsequent reactions of the nitrene can be computationally determined, providing a detailed picture of the reaction thermochemistry.

The sulfonic acid group is a strong Brønsted acid and can act as a catalyst in various organic reactions, such as esterification and hydrolysis. researchgate.netresearchgate.net Theoretical studies on related sulfonic acids have explored different mechanistic pathways for such catalytic processes. For example, in the esterification of a sulfonic acid with an alcohol, computational studies have compared the energetics of SN1 and SN2 pathways. researchgate.net

The acidity of the sulfonic acid group in this compound can also be investigated computationally. The pKa value can be estimated through calculations of the Gibbs free energy of deprotonation in a solvent model. acs.org These models can also shed light on the role of the acidic proton in catalyzing reactions at the azide moiety.

Interactions in Complex Chemical Environments

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or at interfaces. nih.gov These simulations provide a dynamic picture of the molecule's interactions with its surroundings.

In an aqueous environment, the sulfonic acid group will be deprotonated, and the sulfonate group will be strongly hydrated. MD simulations can reveal the structure of the hydration shell around the sulfonate and azide groups. nih.gov The conformational preferences of the molecule may also be influenced by the solvent, an effect that can be studied using both implicit and explicit solvent models in quantum chemical calculations. researchgate.netmdpi.com The interactions of this compound with other molecules, such as on a surface or within a polymer matrix, can also be modeled to understand its behavior in more complex systems.

Molecular Dynamics Simulations of Solvation and Intermolecular Forces

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions of this compound with its environment at an atomic level. While direct MD studies on this specific molecule are not extensively documented, valuable inferences can be drawn from simulations of structurally related compounds, such as alkyl sulfonates and organic azides.

Simulations of long-chain alkyl sulfonates in aqueous solutions have revealed complex self-assembly mechanisms and phase transitions. nih.gov For instance, studies on sodium pentadecyl sulfonate in water have detailed the transition from a gel phase to a lamellar phase, identifying a distinct phase transition point. nih.gov These simulations, often employing force fields like GROMACS, analyze structural parameters that align well with experimental X-ray findings. nih.gov Such studies indicate that the butane-1-sulfonic acid moiety of this compound would strongly interact with water molecules. The sulfonic acid group is expected to form strong hydrogen bonds with water, acting as a hydrogen bond donor and acceptor. The butyl chain, being hydrophobic, would likely influence the molecule's orientation at interfaces and its aggregation behavior in solution.

The azido (B1232118) group introduces a distinct set of intermolecular interactions. The terminal nitrogen atoms of the azide can act as weak hydrogen bond acceptors. Computational studies on organic azides often focus on their reactivity, but the electronic structure of the azido group—a linear arrangement of three nitrogen atoms with delocalized pi electrons—also dictates its non-covalent interactions. It can participate in dipole-dipole interactions and van der Waals forces.

In a polar solvent like water, the solvation shell around this compound would be highly structured. Water molecules would be tightly organized around the polar sulfonic acid head, while the interactions with the more nonpolar azidobutyl tail would be weaker. The interplay between the hydrophilic sulfonic acid group and the relatively less polar azido-terminated alkyl chain would govern the molecule's solubility, aggregation behavior, and orientation at interfaces. MD simulations of similar functionalized alkanes, such as linear alkylbenzene sulfonates at the water/air interface, have shown that both the length of the alkyl tail and the position of the functional group influence the molecular tilt and surface tension. nih.gov

| Functional Group | Expected Predominant Intermolecular Forces in Aqueous Solution | Reference Analogues for Simulation Studies |

| Sulfonic Acid (-SO₃H) | Hydrogen bonding, Ion-dipole interactions | Alkyl sulfonates, Linear alkylbenzene sulfonates |

| Azido Group (-N₃) | Dipole-dipole interactions, Weak hydrogen bond acceptor | Phenyl azide, other organic azides |

| Butyl Chain (-C₄H₈-) | van der Waals forces (hydrophobic interactions) | Long-chain alkyl sulfonates |

Predictive Modeling for Material Properties and Catalytic Performance

Predictive modeling, utilizing techniques like Quantitative Structure-Property Relationship (QSPR) and density functional theory (DFT), can forecast the material properties and catalytic potential of this compound.

Material Properties:

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov By analyzing a dataset of related compounds, these models can predict properties of new molecules. For this compound, QSPR could be employed to estimate properties such as boiling point, melting point, and solubility. nih.gov For instance, predictive models have been successfully used for various sulfonamide compounds by correlating topological indices with their physicochemical characteristics. nih.gov The descriptors in such a model for this compound would include parameters related to the sulfonic acid group's acidity and polarity, the size and flexibility of the butyl chain, and the electronic properties of the azido group.

Computational studies on functionalized alkanes have also provided insights into properties relevant to materials science. For example, ab initio calculations on alkanes functionalized with sulfonic acid, phosphonic acid, or imidazole have been used to compare torsional barriers and binding energies. rsc.org These studies revealed that the sulfonic acid group, when tethered to an alkyl chain, has a higher rotational energy barrier compared to imidazole and phosphonic acid. rsc.org Furthermore, the interaction of a single water molecule was found to be strong with the sulfonic acid group, suggesting good water retention properties under low humidity conditions, a desirable trait for applications in polymer electrolyte membranes. rsc.org

Catalytic Performance:

Both the sulfonic acid and the azido groups can impart catalytic activity. The sulfonic acid group is a strong Brønsted acid and can catalyze a variety of acid-mediated reactions. Computational chemistry can be used to model the reaction mechanisms and predict the efficiency of such catalysis.

The azido group is known for its participation in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Computational studies, including DFT, are instrumental in understanding the mechanisms, reactivity, and electronic effects in these reactions. nih.govacs.org For example, computational exploration of the ambiphilic reactivity of azides has provided insights into the factors controlling their cycloaddition reactions. acs.org Theoretical models can predict reaction barriers and transition state geometries, aiding in the design of efficient catalytic processes. mdpi.com Therefore, this compound could potentially serve as a bifunctional catalyst, with the sulfonic acid moiety catalyzing one type of reaction and the azido group participating in another, or they could act synergistically. Predictive modeling could help in identifying suitable substrates and reaction conditions for such catalytic applications.

| Component of Molecule | Potential Property/Performance | Relevant Predictive Modeling Techniques | Insights from Analogous Systems |

| Sulfonic Acid Group | High acidity, Water retention | DFT, Ab initio calculations | High rotational barrier on alkyl chains; strong interaction with water. rsc.org |

| Azido Group | Reactivity in cycloadditions | DFT, Distortion/interaction-activation strain analysis | Ambiphilic nature in cycloadditions; can be tuned for specific reactions. acs.org |

| Entire Molecule | Bifunctional catalysis, specific material properties | QSPR, Machine Learning models | Correlation of topological indices with physicochemical properties in sulfonamides. nih.gov |

Vii. Future Research Trajectories for 4 Azidobutane 1 Sulfonic Acid

Development of Novel Synthetic Routes

The predominant synthesis of 4-azidobutane-1-sulfonic acid involves the nucleophilic ring-opening of 1,4-butane sultone with sodium azide (B81097). While effective, future research will likely focus on developing alternative pathways that offer improved sustainability, efficiency, and versatility.

Key research objectives in this area include:

Green Chemistry Approaches: Exploration of synthesis in aqueous media or under solvent-free conditions to minimize the use of hazardous organic solvents. rsc.orgmdpi.com The use of sonochemistry or microwave-assisted synthesis could also be investigated to enhance reaction rates and reduce energy consumption. mdpi.commdpi.com

Alternative Precursors: Investigating starting materials other than 1,4-butane sultone could provide new routes that avoid potentially hazardous intermediates. This could involve the direct sulfonation of azido-alkanes or the azidation of hydroxyalkane sulfonic acids. Research into novel methods for sulfone synthesis, such as the oxidation of sulfides, could inspire new pathways. nih.gov

Catalytic Methods: Developing catalytic methods for either the azidation or sulfonation step could improve atom economy and reduce waste. For instance, organocatalytic asymmetric azidation has been shown to be effective for other carbonyl compounds and could potentially be adapted. nih.gov

<

| Research Trajectory | Proposed Method | Potential Advantages | Key Challenges |

|---|---|---|---|

| Sustainable Synthesis | Aqueous phase reaction with phase-transfer catalyst; Microwave-assisted synthesis | Reduced organic solvent waste, faster reaction times, lower energy input | Managing solubility of reactants, optimizing reaction conditions |

| Alternative Precursors | Direct sulfonation of 4-azidobutane-1-ol; Azidation of 4-hydroxybutane-1-sulfonic acid | Avoids sultone intermediate, potentially milder conditions | Selectivity of functional group transformation, availability of precursors |

| Flow Chemistry Synthesis | Continuous flow reactor for sultone ring-opening | Improved safety, scalability, and process control | Reactor design, optimization of flow parameters |

Expansion of Catalytic Applications to New Chemical Transformations

The sulfonic acid group imparts strong Brønsted acidity, making this compound a candidate for acid catalysis. The azide group provides a chemical handle for immobilization, allowing for the creation of recoverable and reusable catalytic systems.

Future research will likely focus on:

Immobilized Acid Catalysis: The azide group can be "clicked" onto alkyne-functionalized supports such as polymers, silica (B1680970), or magnetic nanoparticles using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This would generate heterogeneous catalysts that can be easily separated from reaction mixtures, enhancing their industrial applicability. mdpi.com

Bifunctional Catalysis: The molecule itself could act as a bifunctional catalyst where the sulfonic acid group activates a substrate and the azide moiety directs or stabilizes a transition state. Such principles are being explored in metal-organic frameworks (MOFs) and could be applied here. acs.org

Novel Catalytic Reactions: These immobilized catalysts could be tested in a wide range of acid-catalyzed reactions, including esterification, transesterification, hydration/dehydration, and multicomponent reactions for the synthesis of complex heterocyclic compounds. mdpi.comuq.edu.au The performance could be compared against established solid acid catalysts like sulfonated resins. ijmerr.com

<

| Application Area | Proposed System | Target Reactions | Expected Outcome |

|---|---|---|---|

| Heterogeneous Catalysis | Immobilization on mesoporous silica via CuAAC click chemistry | Esterification of fatty acids; Dehydration of fructose | A highly active, stable, and recyclable solid acid catalyst |

| Flow Chemistry | Catalyst packed into a continuous flow reactor | Condensation reactions; Protection/deprotection of functional groups | High-throughput synthesis with simplified purification |

| Tandem Catalysis | Co-immobilization with a second catalytic species | One-pot multi-step syntheses | Increased efficiency by avoiding intermediate isolation steps |

Integration into Advanced Functional Materials and Devices

The dual functionality of this compound makes it an excellent building block for the synthesis of advanced materials with tailored properties.

Promising future directions include:

Functional Polymers and Membranes: The molecule can be incorporated into polymer chains via click chemistry to create ion-exchange membranes. nanosoftpolymers.comresearchgate.net The sulfonic acid groups would provide proton conductivity, making these materials potentially useful for applications in fuel cells or water purification systems.

Surface Modification: Surfaces of biomaterials, sensors, or nanoparticles can be functionalized with this compound. The sulfonic acid group can alter surface hydrophilicity and charge, while the azide allows for the subsequent attachment of biomolecules, dyes, or other functional units. nanosoftpolymers.com

Bioconjugation and Drug Delivery: The azide group is a bioorthogonal handle for attaching the molecule to biomolecules or drug delivery systems. smolecule.com The sulfonic acid moiety can enhance the water solubility of hydrophobic drugs or create pH-responsive linkers for controlled release. nih.gov

<

| Material/Device | Role of this compound | Potential Application |

|---|---|---|

| Proton-Exchange Membranes | Grafted onto a polymer backbone to provide sulfonic acid sites | Fuel cells, electrodialysis |

| Functionalized Nanoparticles | Acts as a surface modifier to impart charge and provide a "click" handle | Targeted drug delivery, diagnostic imaging |

| Biosensors | Used to modify sensor surfaces for subsequent immobilization of capture probes (e.g., antibodies, DNA) | Medical diagnostics, environmental monitoring |

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

While some basic computational analysis exists, a deeper theoretical understanding of this compound is crucial for rational design in the aforementioned applications. Future research in this domain should employ advanced computational chemistry techniques.

Areas for theoretical investigation include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for its synthesis and catalytic applications. researchgate.net This can help optimize reaction conditions and predict the outcomes of new transformations.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule when incorporated into polymers or attached to surfaces. nih.gov MD simulations can provide insights into the conformation of the molecule, its interaction with surrounding molecules (e.g., water, ions), and the resulting macroscopic properties of the material, such as proton conductivity in a membrane.

Structure-Property Correlations: Systematically studying how modifications to the alkyl chain length or the introduction of other functional groups would affect properties like acidity (pKa), reactivity, and thermal stability. This computational screening can guide synthetic efforts toward molecules with optimized performance for specific applications. nih.govchemrxiv.org

<

| Research Area | Computational Method | Key Questions to Address |

|---|---|---|

| Catalysis | Density Functional Theory (DFT) | What is the activation energy for proton transfer to a substrate? How does immobilization affect catalytic activity? |